molecular formula C12H9Br2NO2S B12444880 3-bromo-N-(3-bromophenyl)benzenesulfonamide

3-bromo-N-(3-bromophenyl)benzenesulfonamide

Cat. No.: B12444880
M. Wt: 391.08 g/mol
InChI Key: DPTHPSSKTABCCH-UHFFFAOYSA-N
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Description

3-bromo-N-(3-bromophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of bromine atoms on both the phenyl and benzenesulfonamide groups. Sulfonamides have been widely used for their antibacterial properties and have found applications in various fields, including medicine and agriculture .

Preparation Methods

The synthesis of 3-bromo-N-(3-bromophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes reacting 3-bromobenzenesulfonyl chloride with 3-bromoaniline in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

3-bromo-N-(3-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

3-bromo-N-(3-bromophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibacterial agents.

    Medicine: Research has shown that sulfonamide derivatives can have anticancer, antidiabetic, and antiviral activities. This compound is studied for its potential in these therapeutic areas.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-bromophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antibacterial, anticancer, or other therapeutic effects .

Comparison with Similar Compounds

3-bromo-N-(3-bromophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H9Br2NO2S

Molecular Weight

391.08 g/mol

IUPAC Name

3-bromo-N-(3-bromophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9Br2NO2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H

InChI Key

DPTHPSSKTABCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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